molecular formula C13H11BClFO3 B1417758 (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-86-8

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1417758
CAS No.: 1256355-86-8
M. Wt: 280.49 g/mol
InChI Key: KEFWTNCBALFSDI-UHFFFAOYSA-N
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Description

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid is a chemical compound with the molecular formula C13H11BClFO3 and a molecular weight of 280.49 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Bulk manufacturing involves sourcing and procurement of raw materials, followed by the synthesis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.

    Biology: The compound’s reactivity and functional group tolerance make it useful in bioanalytical applications, such as the tethering of glycan domains of antibodies.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid involves its reactivity in forming carbon-carbon bonds. The compound acts as a nucleophile in the Suzuki-Miyaura coupling reaction, where it transfers an organic group from boron to palladium, facilitating the formation of biaryl compounds . The molecular targets and pathways involved in this reaction include the palladium catalyst and the base used to deprotonate the boronic acid, enabling the transmetalation step .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid compound used in similar coupling reactions.

    (4-Bromophenyl)boronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.

    (4-Methoxyphenyl)boronic acid: A boronic acid compound with a methoxy group, used in various organic synthesis reactions.

Uniqueness

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its reactivity and selectivity in chemical reactions. These substituents can also impact the compound’s physical and chemical properties, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-13-7-11(16)4-1-9(13)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFWTNCBALFSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655848
Record name {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-86-8
Record name Boronic acid, B-[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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